molecular formula C7H14ClNO B1420750 1-Methyl-4-piperidinecarbaldehyde hydrochloride CAS No. 1107639-19-9

1-Methyl-4-piperidinecarbaldehyde hydrochloride

Cat. No. B1420750
M. Wt: 163.64 g/mol
InChI Key: QCHQCMHQQJBOJO-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinecarbaldehyde hydrochloride, also known as MPC, is a compound that has gained attention in the field of scientific research due to its unique properties and potential applications. It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methylpiperidine-4-carbaldehyde hydrochloride hydrate . The InChI code is 1S/C7H13NO.ClH.H2O/c1-8-4-2-7(6-9)3-5-8;;/h6-7H,2-5H2,1H3;1H;1H2 . The molecular weight is 181.66 .


Physical And Chemical Properties Analysis

1-Methyl-4-piperidinecarbaldehyde hydrochloride is a solid substance at room temperature . It has a molecular weight of 181.66 .

Scientific Research Applications

  • Organic Synthesis and Molecular Structure:

    • A study by Bhasin et al. (2015) detailed an efficient synthetic protocol for symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes using pyridine-2/3/4-carbaldehyde. Piperidine hydrochloride was used in the reductive selenation process, indicating its utility in organoselenium compound synthesis.
    • In research by Kavitha et al. (2009), the molecular structure of a piperidine derivative was studied, showing a distorted boat conformation of the piperidine ring, relevant in the context of structural chemistry.
  • Catalysis and Reaction Mechanisms:

    • Mokhtary and Torabi (2017) discussed the use of nano magnetite as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, highlighting the role of piperidine in multi-component chemical reactions.
    • The work of Sajadikhah et al. (2012) presented a one-pot three-component synthesis of highly substituted piperidines, where 1-Methyl-2-oxopyrrolidinium hydrogen sulfate was used as an ionic liquid catalyst, demonstrating the utility of piperidine derivatives in catalyst design.
  • Medicinal Chemistry and Pharmacology:

    • Kumar et al. (2017) synthesized novel piperazine derivatives and evaluated their antidepressant and antianxiety activities, showing the potential of piperidine-related compounds in drug development.
    • The study by Ranjith Kumar et al. (2009) on the synthesis of spiro-pyrido-pyrrolizines and pyrrolidines demonstrated their antimycobacterial activity, again illustrating the significance of piperidine structures in pharmaceutical research.
  • Materials Science and Functionalized Compounds:

    • Research by Dega-Szafran et al. (2006) on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride cocrystals explored their molecular structure and potential applications in materials science.

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection . It’s also recommended to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methylpiperidine-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-4-2-7(6-9)3-5-8;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHQCMHQQJBOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-4-carbaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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